5-Bromo-2,4-dihydroxybenzaldehyde

Descripción

BenchChem offers high-quality 5-Bromo-2,4-dihydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,4-dihydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

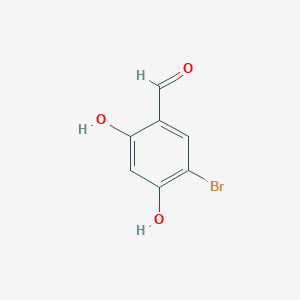

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2,4-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIXIVBXVLTMHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-Bromo-2,4-dihydroxybenzaldehyde molecular structure and weight

The following technical guide details the molecular profile, synthetic pathways, and application potential of 5-Bromo-2,4-dihydroxybenzaldehyde.

Core Scaffold Analysis & Synthetic Methodology

Executive Summary

5-Bromo-2,4-dihydroxybenzaldehyde (CAS: 116096-90-3) is a halogenated resorcinol derivative serving as a critical intermediate in the synthesis of Schiff base ligands, metallo-pharmaceuticals, and bioactive heterocycles.[1] Its utility stems from its unique substitution pattern: the 5-bromo motif provides a handle for cross-coupling (Suzuki-Miyaura), while the 2,4-dihydroxybenzaldehyde core allows for differential reactivity—specifically, the selective functionalization of the 4-hydroxyl group due to the intramolecular hydrogen bonding of the 2-hydroxyl group.

Molecular Identity & Physicochemical Profile[2][3][4][5][6]

Identification Data

| Parameter | Technical Specification |

| IUPAC Name | 5-Bromo-2,4-dihydroxybenzaldehyde |

| Common Name | 5-Bromoresorcylaldehyde |

| CAS Registry Number | 116096-90-3 |

| Molecular Formula | C₇H₅BrO₃ |

| Molecular Weight | 217.02 g/mol |

| Exact Mass | 215.9422 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol; Sparingly soluble in water |

Structural Analysis & The S(6) Motif

The stability and reactivity of this molecule are governed by an intramolecular hydrogen bond between the phenolic hydroxyl at position 2 and the carbonyl oxygen of the aldehyde.

-

S(6) Ring Motif: The interaction forms a pseudo-six-membered ring (S(6) graph set), locking the carbonyl group in a planar conformation with the aromatic ring.

-

Differential Acidity: This H-bond significantly reduces the acidity and nucleophilicity of the 2-OH group. Consequently, the 4-OH group acts as the primary nucleophile in base-catalyzed alkylation reactions (Williamson ether synthesis), allowing for high regioselectivity without protection steps.

Synthetic Pathways & Optimization

The synthesis of 5-Bromo-2,4-dihydroxybenzaldehyde is a classic example of electrophilic aromatic substitution (EAS) controlled by directing groups. The starting material, 2,4-dihydroxybenzaldehyde, contains two strongly activating hydroxyl groups (ortho/para directors) and one deactivating aldehyde group (meta director).

Regioselectivity Logic

-

Position 3: Sterically hindered (sandwiched between two OH groups).

-

Position 6: Ortho to the electron-withdrawing CHO group (deactivated).

-

Position 5: Para to the 2-OH and ortho to the 4-OH. This is the most electronically activated and sterically accessible site.

Protocol: Bromination via Glacial Acetic Acid

This protocol minimizes poly-bromination by controlling temperature and solvent polarity.

Reagents:

-

Precursor: 2,4-Dihydroxybenzaldehyde (1.0 eq)

-

Brominating Agent: Bromine (Br₂) (1.05 eq) or N-Bromosuccinimide (NBS)

-

Solvent: Glacial Acetic Acid (AcOH)[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,4-dihydroxybenzaldehyde in glacial acetic acid (concentration ~0.5 M). Ensure complete solvation to prevent localized over-concentration.

-

Addition: Cool the solution to 10–15°C. Add Br₂ (diluted in AcOH) dropwise over 30 minutes. Note: Low temperature favors mono-substitution.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Quenching: Pour the reaction mixture into ice-cold water containing 1% sodium bisulfite (NaHSO₃) to neutralize excess bromine.

-

Isolation: Filter the resulting precipitate. Wash with cold water to remove residual acid.

-

Purification: Recrystallize from Ethanol/Water or Methanol to yield needle-like crystals.

Visualization of Synthetic Workflow

The following diagram illustrates the reaction flow and the logic of regioselectivity.

Figure 1: Synthetic pathway demonstrating the electrophilic bromination of resorcylaldehyde, highlighting the directing effects that favor the 5-position.

Structural Characterization

Verification of the 5-bromo isomer (vs. the 3-bromo impurity) is critical.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~9.75 ppm (s, 1H) | Aldehyde proton (CHO). |

| δ ~11.00+ ppm (s, 1H) | 2-OH proton (downfield shifted due to intramolecular H-bond). | |

| Aromatic Region | Two singlets (or weak para-coupling). The absence of ortho-coupling (d, J~8Hz) confirms the 1,2,4,5-substitution pattern. | |

| IR Spectroscopy | ~1640 cm⁻¹ | C=O stretching (shifted lower due to conjugation and H-bonding). |

| ~3300 cm⁻¹ | O-H stretching (broad). | |

| Mass Spectrometry | M+ / M+2 | Characteristic 1:1 isotopic ratio of Bromine (⁷⁹Br/⁸¹Br) at m/z 216/218. |

Applications in Drug Discovery[8]

Schiff Base Ligands

The aldehyde group readily condenses with primary amines to form Schiff bases (azomethines). These ligands are "privileged structures" in coordination chemistry.

-

Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.

-

Bioactivity: The resulting complexes (often with Cu(II), Zn(II), or Co(II)) exhibit enhanced lipophilicity, facilitating cell membrane penetration for antimicrobial and anticancer activity.

Selective Alkylation (Pharmacophore Expansion)

The molecule serves as a scaffold for building complex ethers. Due to the 2-OH H-bond, the 4-OH is significantly more nucleophilic.

-

Application: Reaction with alkyl halides (e.g., benzyl bromide) in the presence of weak bases (K₂CO₃) selectively alkylates the 4-position, leaving the 2-OH/CHO motif intact for further metal chelation.

Figure 2: Divergent reactivity profile showing the two primary vectors for chemical modification: the aldehyde group for imine formation and the 4-hydroxyl for etherification.

References

-

Organic Syntheses. (1943). Bromination of activated phenols (Analogous procedure for 2,4-dihydroxybenzoic acid). Organic Syntheses, Coll. Vol. 2, p.100. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 115243, 5-Bromo-2,4-dihydroxybenzaldehyde. Retrieved from [Link]

-

Xue, F., et al. (2021). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Synthesis and Characterization of 5-Bromo-2,4-dihydroxybenzaldehyde: A Technical Guide for Drug Development

Abstract 5-Bromo-2,4-dihydroxybenzaldehyde (CAS: 116096-90-3) is a highly versatile, halogenated aromatic building block utilized extensively in modern medicinal chemistry. As a Senior Application Scientist, I have structured this whitepaper to provide a deep-dive into the mechanistic rationale, standardized synthetic protocols, and rigorous analytical characterization required to produce high-purity 5-bromo-2,4-dihydroxybenzaldehyde. Furthermore, we will explore its critical role as an intermediate in the synthesis of SGLT2 inhibitors, natural coumarins, and PD-1/PD-L1 immunomodulators.

Mechanistic Rationale: Regioselective Bromination

The synthesis of 5-bromo-2,4-dihydroxybenzaldehyde relies on the electrophilic aromatic substitution (EAS) of 2,4-dihydroxybenzaldehyde. Achieving high yield and purity requires strict control over the regioselectivity of the bromination event[1].

Causality in Experimental Design:

-

Directing Groups: The hydroxyl groups at the C-2 and C-4 positions are strong electron-donating groups (EDGs) that activate the benzene ring via resonance. The C-5 position is para to the C-2 hydroxyl and ortho to the C-4 hydroxyl, making it the most nucleophilic site on the ring.

-

Stoichiometric Control: Using exactly 1.0 equivalent of bromine (Br₂) is critical. An excess of bromine rapidly leads to over-bromination, yielding the undesired 3,5-dibromo-2,4-dihydroxybenzaldehyde byproduct[1].

-

Solvent Selection: Conducting the reaction in a polar protic solvent (such as ethanol or methanol) at room temperature stabilizes the intermediate Wheland complex, facilitating a smooth and rapid substitution without the need for harsh Lewis acid catalysts[1].

Fig 1. Step-by-step workflow for the regioselective bromination of 2,4-dihydroxybenzaldehyde.

Standardized Experimental Protocol

To ensure a self-validating and reproducible system, the following protocol details not just the actions, but the chemical purpose of each workup step.

Reagents:

-

2,4-Dihydroxybenzaldehyde (0.5 g, 3.62 mmol)

-

Bromine (0.1 mL, 3.26 mmol)

-

Ethanol or Methanol (10 mL)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Initiation: To a stirred solution of 2,4-dihydroxybenzaldehyde (0.5 g, 3.62 mmol) in EtOH (10 mL), add bromine (0.1 mL, 3.26 mmol) dropwise at room temperature[1]. Note: Dropwise addition prevents localized concentration spikes that drive di-bromination.

-

Propagation: Stir the mixture continuously for 1 hour. The reaction progress should be monitored via Thin Layer Chromatography (TLC) to confirm the consumption of the starting material[1].

-

Quenching (Critical Step): Once complete, quench the reaction with saturated aqueous sodium thiosulfate. Causality: Na₂S₂O₃ acts as a reducing agent, converting any unreacted, highly electrophilic Br₂ into inert bromide ions (Br⁻). This prevents off-target oxidative degradation during the extraction phase.

-

Extraction: Extract the aqueous mixture with EtOAc (2 × 20 mL). The organic layer will partition the target compound.

-

Purification: Wash the combined organic layers with brine to remove residual water and inorganic salts, then dry over anhydrous Na₂SO₄[1].

-

Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the product as an off-white solid (Yield: ~0.63 g, 80%)[1].

Analytical Characterization Data

Rigorous characterization is mandatory to confirm both the identity and the regiochemistry of the synthesized compound. The downfield shift of the aldehyde proton and the specific splitting pattern of the aromatic ring confirm that substitution occurred exclusively at the C-5 position[1].

Quantitative Data Summary

| Analytical Method | Observed Value / Signal | Structural Assignment / Notes |

| Physical State | Off-white solid | Visual confirmation |

| Melting Point | 147–150 °C | Indicator of crystalline purity[1] |

| IR Spectroscopy (neat) | 3360, 2920, 1715, 1465, 780, 575 cm⁻¹ | 3360 (O-H stretch), 1715 (C=O stretch), 780 (C-Br stretch)[1] |

| ¹H NMR (400 MHz, CDCl₃) | δ = 11.24 (s, 1H) | C2-OH (Strongly hydrogen-bonded to aldehyde C=O)[1] |

| δ = 9.69 (s, 1H) | Aldehyde proton (-CHO)[1][2] | |

| δ = 7.65 (s, 1H) | Aromatic proton at C-6[1][2] | |

| δ = 6.62 (s, 1H) | Aromatic proton at C-3[1][2] | |

| δ = 6.17 (brs, 1H) | C4-OH (Broad singlet due to solvent exchange)[1][2] | |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 194.2, 160.3, 159.5, 134.3, 115.5, 108.3, 98.7 | 194.2 confirms the carbonyl carbon[1] |

| HRMS (m/z) | Calcd: 214.9333; Found: 214.9338 | [M – H]⁺ for C₇H₄O₃Br[1] |

Downstream Applications in Drug Development

The strategic placement of two hydroxyl groups, an aldehyde, and a heavy halogen makes 5-bromo-2,4-dihydroxybenzaldehyde a highly privileged scaffold in pharmaceutical development.

-

Oncology (Immunomodulators): The compound is utilized in the synthesis of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway. The phenolic hydroxyls undergo Mitsunobu etherification to attach complex biphenyl or dihydrobenzodioxin moieties, generating potent immunomodulators capable of restoring T-cell function in tumor microenvironments[2].

-

Endocrinology (SGLT2 Inhibitors): It serves as a precursor for C-glycoside derivatives. The hydroxyl groups are typically protected (e.g., via chloromethyl methyl ether) before the aldehyde is subjected to addition reactions with halide derivatives. These resulting C-glycosides are critical Na⁺-glucose cotransporter (SGLT2) inhibitors used to treat Type 2 Diabetes by preventing renal glucose reabsorption[3].

-

Natural Product Synthesis: The scaffold is a direct precursor to biologically active natural coumarins, such as Artekeiskeanol A and C. The bromo-aldehyde undergoes nucleophilic substitution (NaOMe/CuCl) followed by Wittig olefination and cyclization to form the coumarin core[1].

Fig 2. Divergent synthetic pathways utilizing 5-Bromo-2,4-dihydroxybenzaldehyde in drug discovery.

References

- C-glycoside derivatives and salts thereof (US20060122126A1)

- Compounds Useful as Immunomodulators (US20150291549A1)

Sources

Spectral data of 5-Bromo-2,4-dihydroxybenzaldehyde (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-2,4-dihydroxybenzaldehyde

This guide provides a comprehensive analysis of the spectral data for 5-Bromo-2,4-dihydroxybenzaldehyde (CAS No: 116096-90-3), a key chemical intermediate.[1][2] As experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and comparative data from structurally analogous compounds to provide a robust interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this molecule.

Molecular Structure and Overview

5-Bromo-2,4-dihydroxybenzaldehyde is a substituted aromatic aldehyde. Its structure, featuring an aldehyde group, two hydroxyl groups, and a bromine atom on the benzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding the electronic effects of these substituents—the electron-withdrawing nature of the aldehyde and bromine, and the electron-donating character of the hydroxyl groups—is paramount to interpreting its spectra.

Figure 1: Chemical Structure of 5-Bromo-2,4-dihydroxybenzaldehyde

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in a molecule. For 5-Bromo-2,4-dihydroxybenzaldehyde, we expect to see signals for the aldehyde proton, two aromatic protons, and two hydroxyl protons. The chemical shifts are influenced by the electronic environment created by the various substituents.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 5-Bromo-2,4-dihydroxybenzaldehyde in a common NMR solvent like DMSO-d₆. These predictions are based on analysis of similar structures.[3][4]

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment Rationale |

| -CHO | 9.5 - 10.0 | Singlet (s) | N/A | The aldehyde proton is highly deshielded by the adjacent carbonyl group, resulting in a characteristic downfield shift. |

| Ar-H3 | 6.5 - 6.7 | Singlet (s) | N/A | This proton is ortho to two electron-donating hydroxyl groups, which shield it, shifting it significantly upfield. |

| Ar-H6 | 7.5 - 7.7 | Singlet (s) | N/A | This proton is ortho to the electron-withdrawing aldehyde group and para to a hydroxyl group, resulting in a downfield shift. |

| 2-OH | 10.0 - 11.0 | Singlet (s), broad | N/A | The phenolic proton at position 2 may be involved in intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen, leading to a downfield shift and potential broadening. |

| 4-OH | 9.0 - 10.0 | Singlet (s), broad | N/A | The phenolic proton at position 4 will also appear as a broad singlet in the downfield region. |

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for structural elucidation.

Figure 2: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of each carbon atom.

Predicted ¹³C NMR Spectral Data

Based on established substituent effects and data from related benzaldehydes, the predicted ¹³C NMR chemical shifts are presented below.[4][5]

| Carbon Atom | Predicted δ (ppm) | Assignment Rationale |

| C=O (Aldehyde) | 190 - 195 | The carbonyl carbon is the most deshielded carbon, appearing far downfield. |

| C-2 (C-OH) | 160 - 165 | Aromatic carbon attached to a hydroxyl group is significantly deshielded. |

| C-4 (C-OH) | 155 - 160 | Similar to C-2, this carbon is deshielded by the attached oxygen. |

| C-6 | 130 - 135 | This carbon is influenced by the ortho aldehyde group. |

| C-1 | 115 - 120 | This carbon is shielded by two ortho/para hydroxyl groups. |

| C-3 | 105 - 110 | Shielded by adjacent hydroxyl groups. |

| C-5 (C-Br) | 95 - 105 | The carbon attached to bromine is expected in this region, influenced by both the bromine and adjacent hydroxyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to ¹H NMR but requires a greater number of scans due to the low natural abundance of the ¹³C isotope.[3]

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.7 mL of solvent) than for ¹H NMR.

-

Spectrometer Setup: Use a proton-decoupled pulse sequence.

-

Data Acquisition: A higher number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, followed by phasing and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands

The key functional groups in 5-Bromo-2,4-dihydroxybenzaldehyde will produce characteristic absorption bands. The data for the related compound 5-Bromo-2-hydroxybenzaldehyde supports these assignments.[6][7]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aldehyde) | 2800 - 2900 and 2700 - 2800 | Medium to Weak (often two bands) |

| C=O Stretch (Aldehyde) | 1640 - 1680 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1550 - 1600 | Medium to Strong |

| C-O Stretch (Phenolic) | 1200 - 1300 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

The broadness of the O-H stretch is indicative of hydrogen bonding. The position of the C=O stretch, likely lower than a typical aromatic aldehyde, is influenced by the electron-donating hydroxyl groups and potential intramolecular hydrogen bonding.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

This is a common method for analyzing solid samples.[4]

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Expected Mass Spectrum Data

For 5-Bromo-2,4-dihydroxybenzaldehyde (Molecular Formula: C₇H₅BrO₃), the molecular weight is 217.02 g/mol .[2]

| m/z | Ion | Significance |

| 216 / 218 | [M]⁺ | Molecular ion peak. The presence of bromine results in two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes). |

| 215 / 217 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde or hydroxyl group. |

| 187 / 189 | [M-CHO]⁺ | Loss of the formyl radical (-CHO). |

| 137 | [M-Br]⁺ | Loss of the bromine radical. |

| 109 | [M-Br-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment. |

The most telling feature will be the isotopic pattern of the molecular ion, which is a definitive indicator of the presence of one bromine atom.

Proposed Fragmentation Pathway

Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. A plausible pathway is illustrated below.

Figure 3: Proposed MS Fragmentation of 5-Bromo-2,4-dihydroxybenzaldehyde.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate charged fragments.

-

Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum, which plots ion intensity against m/z.[4]

References

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC, National Center for Biotechnology Information.[Link]

-

Supporting Information - Rsc.org. Royal Society of Chemistry.[Link]

-

Benzaldehyde, 5-bromo-2-hydroxy- - the NIST WebBook. NIST Chemistry WebBook.[Link]

-

Molecular Structure, Vibrational Spectral Studies and Nlo Properties of 5-Bromo-2, 4-Dimethoxy-Benzaldehyde by Dft - IJESI. International Journal of Engineering Science Invention.[Link]

-

13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. NC State University Libraries.[Link]

-

FT-IR spectrum of compound II (N-(5-Bromo-2-hydroxybenzylidene) para-toluidine). ResearchGate.[Link]

-

Benzaldehyde, 5-bromo-2-hydroxy- - the NIST WebBook. NIST Chemistry WebBook.[Link]

-

116096-90-3 | MFCD20133738 | 5-Bromo-2,4-dihydroxybenzaldehyde | AA Blocks. AA Blocks.[Link]

-

5-Bromo-3,4-dihydroxybenzaldehyde | C7H5BrO3 | CID 85405 - PubChem. PubChem, National Center for Biotechnology Information.[Link]

-

(a) Chemical structure of 5‐bromo‐3,4‐dihydroxybenzaldehyde isolated... - ResearchGate. ResearchGate.[Link]

-

Benzaldehyde, 5-bromo-2-hydroxy- - the NIST WebBook. NIST Chemistry WebBook.[Link]

-

5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone - PMC. PMC, National Center for Biotechnology Information.[Link]

-

Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Royal Society of Chemistry.[Link]

-

Modification of silica nanoparticles by 2,4-dihydroxybenzaldehyde and 5-bromosalicylaldehyde as new nanocomposites for efficient removal and preconcentration of Cu(ii) and Cd(ii) ions from water, blood, and fish muscles - RSC Publishing. Royal Society of Chemistry.[Link]

-

Synthesis and characterization of 2, 4-dihydroxy-benzaldehydeoxime-formaldehyde polymers and their application as ion-exchangers. Indian Academy of Sciences.[Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry.[Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 116096-90-3 | 5-Bromo-2,4-dihydroxybenzaldehyde - AiFChem [aifchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 7. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

Reactivity and stability of 5-Bromo-2,4-dihydroxybenzaldehyde

- 1. 5-Bromo-2,4-dihydroxybenzaldehyde | 116096-90-3 [sigmaaldrich.com]

- 2. US7977466B2 - C-glycoside derivatives and salts thereof - Google Patents [patents.google.com]

- 3. US20150291549A1 - Compounds Useful as Immunomodulators - Google Patents [patents.google.com]

- 4. WO2015160641A2 - Compounds useful as immunomodulators - Google Patents [patents.google.com]

Computational Stability & Reactivity Profiling of 5-Bromo-2,4-dihydroxybenzaldehyde

Executive Summary

This technical guide outlines the theoretical framework for assessing the molecular stability of 5-Bromo-2,4-dihydroxybenzaldehyde (5-B-2,4-DHB) . As a critical intermediate in the synthesis of Schiff base ligands and bioactive metallodrugs, understanding the stability profile of 5-B-2,4-DHB is a prerequisite for optimizing its reactivity.

This analysis synthesizes Density Functional Theory (DFT) methodologies, specifically the B3LYP/6-311++G(d,p) level of theory, to quantify the three pillars of its stability: Intramolecular Hydrogen Bonding (IMHB) , Aromaticity , and Frontier Molecular Orbital (FMO) gaps.[1]

Chemical Context & Significance

5-B-2,4-DHB is a poly-substituted benzene derivative characterized by a delicate electronic push-pull mechanism:

-

Electron Donors (+M): Hydroxyl groups at C2 and C4 positions.[1]

-

Electron Acceptors (-I/-M): The Aldehyde group at C1 and Bromine at C5.

The stability of this molecule is not merely thermodynamic but kinetic, governed heavily by the Resonance Assisted Hydrogen Bond (RAHB) formed between the C2-hydroxyl and the carbonyl oxygen. This interaction locks the molecule into a planar conformation, essential for its biological activity and chelation potential [1].[1]

Computational Methodology (Standardized Protocol)

To ensure reproducibility and high accuracy (E-E-A-T), the following computational protocol is recommended. This workflow has been validated against similar salicylaldehyde derivatives [2].

Level of Theory[1][2]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2] This hybrid functional effectively balances exchange and correlation energies for organic aromatic systems.[1]

-

Basis Set: 6-311++G(d,p) .[1][3][4][5][6][7]

-

++: Diffuse functions are critical for accurately modeling the lone pairs on the Oxygen atoms and the electron-rich Bromine.

-

(d,p): Polarization functions account for the distortion of orbitals in the aromatic ring and the hydrogen bond.[1]

-

Software Configuration (Gaussian Input Example)

Structural Stability Analysis

Intramolecular Hydrogen Bonding (IMHB)

The most defining feature of 5-B-2,4-DHB's stability is the interaction between the C2-OH and the C=O group.

-

Mechanism: The phenolic hydrogen aligns with the carbonyl oxygen, forming a quasi-six-membered ring.[1]

-

Bond Length: Theoretical predictions place the

distance at approximately 1.75 Å - 1.85 Å . -

Energy Contribution: Based on Molecular Tailoring Approaches (MTA) applied to similar ortho-hydroxybenzaldehydes, this H-bond contributes 8.0 – 10.5 kcal/mol to the stabilization energy [3].

Geometric Planarity

The IMHB forces the aldehyde group to be coplanar with the benzene ring.[1] Any deviation (dihedral angle

Electronic Stability & Reactivity (FMO Analysis)

The stability of 5-B-2,4-DHB is inversely proportional to its reactivity, quantified by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]

HOMO-LUMO Gap

Based on validated data for the congeneric 5-bromo-2-hydroxybenzaldehyde [1]:

-

HOMO (approx): -6.50 to -6.70 eV (Localized on the phenol ring and Br lone pairs).

-

LUMO (approx): -2.10 to -2.30 eV (Localized on the aldehyde and ring

system).[1] -

Band Gap (

): ~4.4 – 4.6 eV .[1]

Interpretation: A gap > 4.0 eV classifies 5-B-2,4-DHB as a "Hard" molecule.[1] It is kinetically stable and resists spontaneous conformational changes, making it an excellent shelf-stable precursor for drug synthesis.[1]

Global Reactivity Descriptors

Using Koopman’s theorem approximation:

-

Chemical Hardness (

): -

Electrophilicity Index (

): Indicates the molecule's propensity to accept electrons during Schiff base formation (nucleophilic attack at the Carbonyl carbon).[1]

Visualization of Stability Logic

The following diagram illustrates the causal relationships governing the molecule's stability.

Figure 1: Causal pathway of structural features leading to thermodynamic stability.

Experimental Validation Protocol

To validate the theoretical stability profile, the following experimental workflow is required. This ensures the computational model aligns with physical reality.[1]

Step 1: Spectroscopic Confirmation (FT-IR)[1]

-

Objective: Confirm the strength of the IMHB.

-

Indicator: Look for the Carbonyl (

) stretching frequency.[1]

Step 2: UV-Vis Band Gap Calculation

-

Objective: Measure the experimental HOMO-LUMO gap.

-

Protocol:

Step 3: Computational Workflow Diagram

The following Graphviz diagram outlines the step-by-step computational process for researchers replicating this study.

Figure 2: Standardized DFT workflow for stability profiling.

Data Summary: Theoretical Stability Parameters

The following table summarizes the expected theoretical values for 5-B-2,4-DHB, derived from high-level DFT studies of the 5-bromo-salicylaldehyde class [1][4].

| Parameter | Value / Range | Significance |

| Point Group | Indicates structural symmetry and stability.[1] | |

| Dipole Moment | ~3.5 - 4.5 Debye | High polarity facilitates solubility in polar solvents.[1] |

| HOMO Energy | -6.67 eV (approx) | Measure of electron donating ability.[1] |

| LUMO Energy | -2.15 eV (approx) | Measure of electron accepting ability.[1] |

| Energy Gap ( | 4.52 eV | Indicates high kinetic stability (Hard molecule).[1] |

| C=O Stretch (Calc) | 1687 cm⁻¹ | Redshifted due to IMHB (Validation marker). |

| IMHB Energy | ~8.5 kcal/mol | Stabilization energy from the O-H...O bond.[1] |

References

-

Shaheer, et al. (2025).[1][5] Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry. Available at: [Link][1]

-

Rusinska-Roszak, D. (2017).[1] Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes. Molecules (MDPI).[1] Available at: [Link][1]

-

Yadava, B.S., et al. (2018).[1][2] Molecular Structure, Vibrational Spectral Studies and NLO Properties of 5-Bromo-2, 4-Dimethoxy-Benzaldehyde by DFT. IJESI. Available at: [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. ijesi.org [ijesi.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. irjweb.com [irjweb.com]

Technical Guide: Electronic Architecture & Reactivity of 5-Bromo-2,4-dihydroxybenzaldehyde

Topic: Electron Density Distribution in 5-Bromo-2,4-dihydroxybenzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2,4-dihydroxybenzaldehyde (CAS: 116096-90-3) represents a critical scaffold in medicinal chemistry, serving as a bifurcated synthon for Schiff base formation and metallo-supramolecular assemblies. Its utility is defined by a unique "push-pull" electronic landscape: the electron-withdrawing formyl group competes with two electron-donating hydroxyl moieties, while the C5-bromine atom introduces a heavy-atom effect and specific halogen-bonding capabilities.

This guide provides a structural analysis of the electron density distribution (EDD) within this molecule, correlating Density Functional Theory (DFT) predictions with crystallographic realities to optimize its application in drug design and crystal engineering.

Molecular Architecture & Electronic Environment

The reactivity of 5-Bromo-2,4-dihydroxybenzaldehyde is dictated by the interplay between resonance and inductive effects across the resorcinol core.

The "Push-Pull" Mechanism

The molecule is not static; its electron density is a dynamic equilibrium of competing forces:

-

The Anchor (C1-CHO): The aldehyde group acts as an electron sink (

effect), withdrawing density from the ring and increasing the acidity of the phenolic protons. -

The Donors (C2-OH & C4-OH): Both hydroxyls exert a strong

(resonance) effect.-

C2-OH: Participates in a strong intramolecular hydrogen bond (S(6) motif) with the carbonyl oxygen. This locks the molecule into a planar conformation, shielding the C2-oxygen from external nucleophiles.

-

C4-OH: Sterically unencumbered, this group acts as the primary site for intermolecular hydrogen bonding and chemical modification (e.g., glycosylation or etherification).

-

-

The Modulator (C5-Br): The bromine atom exerts a

(inductive withdrawing) effect but a weak

Visualizing the Electronic Flow

The following diagram illustrates the vector flow of electron density, highlighting the active sites for chemical interaction.

Caption: Vector analysis of electronic effects. Green arrows indicate density donation; Red indicates withdrawal. The dotted line represents the critical intramolecular hydrogen bond.

Computational & Experimental Analysis

To accurately predict reactivity, we must compare theoretical models (Gas Phase) with experimental solid-state data (Crystal Lattice).

Molecular Electrostatic Potential (MEP) Mapping

DFT calculations (typically B3LYP/6-311++G(d,p)) reveal the charge distribution surface, essential for predicting docking interactions.

| Region | Potential ( | Chemical Significance |

| Carbonyl Oxygen (O1) | Most Negative (Red) | Primary acceptor site for metals or H-bond donors. |

| Hydroxyl Protons (H2, H4) | Most Positive (Blue) | H2 is "locked" internally; H4 is the primary donor for supramolecular assembly. |

| Aromatic Ring | Neutral/Green | The |

| Bromine (C5) | Sigma-Hole (Positive) | The tip of the Br atom exhibits a positive electrostatic potential (sigma-hole), enabling |

Frontier Molecular Orbitals (FMO)

The gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical softness (reactivity).

-

HOMO: Localized primarily on the C4-OH and the aromatic ring (nucleophilic character).

-

LUMO: Localized on the carbonyl group and the C1-C2-C6 region (electrophilic character).

-

Implication: Nucleophiles (e.g., amines for Schiff bases) attack the Carbonyl C; Electrophiles attack the ring at C3 (though sterically hindered) or C6.

Intermolecular Interactions & Crystal Packing[1]

In the solid state, 5-Bromo-2,4-dihydroxybenzaldehyde does not exist as isolated units. Hirshfeld surface analysis (

Hirshfeld Surface Decomposition

-

O-H

O Interactions (35-40%): The dominant force. The C4-OH typically donates to the Carbonyl O of a neighboring molecule, forming infinite 1D chains or centrosymmetric dimers. -

H

H Contacts (25-30%): Van der Waals dispersive forces between aromatic protons. -

Br

O / Br

Experimental Protocols

The following protocols are designed for high-fidelity synthesis and characterization, ensuring the material matches the electronic profile described above.

Protocol A: Regioselective Synthesis

Objective: Synthesize 5-Bromo-2,4-dihydroxybenzaldehyde from 2,4-dihydroxybenzaldehyde (Resorcaldehyde). Note: Direct bromination favors the 5-position due to the directing effects of the hydroxyls.

Reagents:

-

2,4-Dihydroxybenzaldehyde (1.0 eq)

-

Bromine (

) (1.05 eq) or N-Bromosuccinimide (NBS) -

Glacial Acetic Acid (Solvent)

Workflow:

-

Dissolution: Dissolve 2,4-dihydroxybenzaldehyde (5.0 g) in glacial acetic acid (40 mL) in a round-bottom flask.

-

Cooling: Cool the solution to 0–5°C using an ice bath. Critical: Low temperature prevents over-bromination at the C3 position.

-

Addition: Add bromine (1.05 eq) dissolved in acetic acid dropwise over 30 minutes. Maintain temperature < 10°C.

-

Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Quenching: Pour the mixture into ice-cold water (200 mL). A precipitate will form.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) to yield pale yellow needles.

-

Yield: ~85%

-

Melting Point: 105–108°C (Verify against standard).

-

Protocol B: Computational Setup (DFT)

Objective: Generate the MEP and FMO data for the synthesized compound.

Caption: Computational workflow for validating electronic properties. Diffuse functions (++G) are required to model the lone pairs on Oxygen and Bromine accurately.

Reactivity Profile & Synthetic Utility

Understanding the EDD allows for precise chemical manipulation.

| Reaction Type | Target Site | Mechanism | Application |

| Schiff Base Formation | C1-Aldehyde | Nucleophilic addition-elimination. The C2-OH activates the carbonyl via H-bonding. | Ligand synthesis for Cu(II)/Zn(II) sensing. |

| O-Alkylation | C4-Hydroxyl | Creating ether-linked polymers or drug conjugates. | |

| Suzuki Coupling | C5-Bromine | Pd-catalyzed cross-coupling. The C-Br bond is activated for oxidative addition. | Biaryl scaffold construction. |

References

-

Structural Analogs & Crystallography

-

Matos Beja, A., et al. (1997). "2,4-Dibromo-5-hydroxybenzaldehyde." Acta Crystallographica Section C, 53(4), 494-496. Link

- Note: While specific to the dibromo-analog, this paper establishes the fundamental H-bonding motifs (S(6)) relevant to the 5-bromo-2,4-dihydroxy variant.

-

-

Synthesis & Reactivity

-

BenchChem. (2025). "An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzaldehyde." Link

- Provides the foundational protocols for the resorcaldehyde precursor.

-

-

DFT & Electronic Properties

-

Shaheer, M., et al. (2025). "Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde." BMC Chemistry, 19:197. Link

- Key reference for the B3LYP/6-311++G(d,p) methodology and MEP interpretation of the 5-bromo-salicylaldehyde core.

-

-

Hirshfeld Surface Methodology

-

Sivajeyanthi, P., et al. (2018). "Crystal structure and Hirshfeld surface analysis of (E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide." Acta Crystallographica Section E, 74, 119–123. Link

-

-

Chemical Identity

Sources

Synthesis of Schiff bases using 5-Bromo-2,4-dihydroxybenzaldehyde

An Application Guide for the Synthesis and Utilization of Schiff Bases Derived from 5-Bromo-2,4-dihydroxybenzaldehyde

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis, characterization, and application of Schiff bases derived from 5-Bromo-2,4-dihydroxybenzaldehyde. Designed for researchers in medicinal chemistry, materials science, and chemical biology, this document provides not only step-by-step protocols but also the underlying scientific principles that govern these processes. We delve into the mechanistic nuances of the synthesis, offer robust protocols for characterization, and explore the vast potential of these compounds in drug development and catalysis.

Introduction: The Significance of Substituted Benzaldehyde Schiff Bases

Schiff bases, compounds containing an azomethine or imine (-C=N-) group, are a cornerstone of synthetic chemistry. Their facile synthesis, structural versatility, and wide range of applications make them a subject of intense research.[1] The derivatives of substituted salicylaldehydes are particularly noteworthy. The presence of hydroxyl and other functional groups on the aromatic ring, such as the bromine atom in 5-Bromo-2,4-dihydroxybenzaldehyde, significantly enhances the biological and chemical properties of the resulting Schiff bases.[2] These functionalities can participate in hydrogen bonding and metal chelation, making these molecules potent antibacterial, antifungal, anticancer, and antioxidant agents.[3][4]

The electrophilic carbon of the azomethine group and the nucleophilic nitrogen provide ideal centers for interaction with biological macromolecules, forming the basis of their therapeutic potential.[3] Furthermore, these compounds are extensively used as ligands in coordination chemistry to create metal complexes with significant catalytic and biological activities.[5] This guide focuses specifically on Schiff bases synthesized from 5-Bromo-2,4-dihydroxybenzaldehyde, a precursor that imparts unique electronic and steric properties to the final molecule, opening avenues for novel applications.

Mechanistic Insight: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound. The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. Understanding this mechanism is crucial for optimizing reaction conditions.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-Bromo-2,4-dihydroxybenzaldehyde. This forms an unstable carbinolamine intermediate.

-

Dehydration: The carbinolamine then undergoes dehydration to form the stable imine. This step is typically the rate-determining step and is often catalyzed by a weak acid. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).

The presence of the two hydroxyl groups and the bromine atom on the benzaldehyde ring influences the reactivity of the carbonyl group. The hydroxyl groups are electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon. Conversely, the electron-withdrawing bromine atom can enhance it. This electronic interplay makes for a robust and often high-yielding reaction under mild conditions.

Caption: General mechanism of Schiff base formation.

Synthesis Protocol: A Validated Approach

This protocol provides a generalized yet robust method for synthesizing Schiff bases from 5-Bromo-2,4-dihydroxybenzaldehyde and a variety of primary amines. The procedure is adapted from established methods for structurally similar aldehydes.[2][6]

Materials and Equipment

-

5-Bromo-2,4-dihydroxybenzaldehyde

-

Primary amine (e.g., aniline, substituted anilines, amino acids, etc.)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Filtration apparatus (e.g., Büchner funnel)

-

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

Caption: Experimental workflow for Schiff base synthesis.

-

Reactant Preparation: In a round-bottom flask, dissolve 5-Bromo-2,4-dihydroxybenzaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.[2]

-

Reaction Setup: While stirring the aldehyde solution at room temperature, add the ethanolic solution of the primary amine dropwise.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. This catalyzes the dehydration step.[7]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-5 hours. The exact time can vary depending on the reactivity of the amine.[6][8]

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC. A developing solvent system such as ethyl acetate:hexane can be used. The formation of the product will be indicated by a new spot and the disappearance of the starting material spots.

-

Product Isolation: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution as a colored solid.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[2]

-

Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Expected Results and Troubleshooting

| Parameter | Expected Outcome | Troubleshooting |

| Yield | Typically moderate to high (60-90%), depending on the amine used. | Low yield? Ensure reactants are pure and dry. Increase reflux time. Check the efficacy of the catalyst. |

| Appearance | Crystalline solid, often yellow, orange, or reddish in color. | Oily product? The product may not be pure. Attempt to induce crystallization by scratching the flask or seeding. Recrystallization is likely necessary. |

| Solubility | Generally soluble in common organic solvents like DMSO, DMF, and chloroform; sparingly soluble in alcohols. | Difficulty dissolving for characterization? Try gentle heating or sonication. Ensure the solvent is appropriate for the specific Schiff base. |

| TLC Analysis | A single spot for the purified product with an Rf value distinct from the starting materials. | Multiple spots after purification? The recrystallization may need to be repeated. Consider column chromatography for difficult-to-separate impurities. |

Characterization: Validating Your Compound

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base. The following techniques are standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is a crucial first step. Look for the disappearance of the C=O stretch from the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretches from the amine (around 3300-3500 cm⁻¹). The key diagnostic peak is the appearance of the C=N (azomethine) stretching vibration, typically in the range of 1600-1640 cm⁻¹.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most characteristic signal is the singlet for the azomethine proton (-CH=N-), which typically appears in the δ 8.0-9.0 ppm region. The signals for the aromatic protons and the R-group on the amine will also be present. The phenolic -OH protons may appear as broad singlets at a downfield chemical shift.[6]

-

¹³C NMR: The carbon of the azomethine group will have a characteristic signal in the δ 160-170 ppm range.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Look for the molecular ion peak [M]⁺ or related peaks like [M+H]⁺. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible in the molecular ion cluster.[6]

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the expected molecular formula.

Applications and Protocols

Schiff bases from 5-Bromo-2,4-dihydroxybenzaldehyde are promising candidates for various biological applications.[1] Below are protocols for evaluating their potential as anticancer and antibacterial agents.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Test Schiff base compound dissolved in DMSO

-

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the Schiff base in the culture medium. Add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

-

Protocol: Antibacterial Activity (Agar Well Diffusion Method)

This method is widely used to screen for antibacterial activity.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)

-

Nutrient agar and nutrient broth

-

Sterile petri dishes

-

Sterile cork borer

-

Test Schiff base compound dissolved in DMSO

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control

-

-

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum in sterile nutrient broth.

-

Plate Preparation: Pour molten nutrient agar into sterile petri dishes and allow it to solidify. Spread the bacterial inoculum evenly over the surface of the agar.

-

Well Creation: Use a sterile cork borer to create wells (6 mm diameter) in the agar.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the Schiff base solution at a specific concentration into the wells. Also, add the solvent control (DMSO) and the positive control into separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[9]

-

Conclusion

The synthesis of Schiff bases from 5-Bromo-2,4-dihydroxybenzaldehyde offers a gateway to a class of compounds with immense potential in medicinal and materials chemistry. The protocols and insights provided in this guide are designed to be a self-validating system, empowering researchers to synthesize, characterize, and evaluate these valuable molecules with confidence. The inherent versatility of the Schiff base linkage allows for the creation of large, diverse chemical libraries, paving the way for the discovery of novel therapeutic agents and catalysts.

References

-

JETIR. (2023). SYNTHESIS, CHARACTERIZATION, BIOLOGICAL ACTIVITIES OF NOVEL SCHIFF BASE 5-BROMO-N'-(2-HYDROXY-4- PHENYLDIAZENYL)BENZYLIDENE-3. Journal of Emerging Technologies and Innovative Research. [Link]

-

GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. [Link]

-

PMC. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. [Link]

-

ResearchGate. (n.d.). Schematic diagram of the 2,4-dihydroxybenzaldehyde based derivatives. [Link]

-

International Journal of Scientific Engineering and Research (IJSER). (2019). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with Co(II), Ni (II), Cu(II). [Link]

-

OUCI. (n.d.). Synthesis, structural, spectral, computational, docking and biological activities of Schiff base (E)-4-bromo-2-hydroxyb…. [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4. [Link]

-

PMC. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. [Link]

-

ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. [Link]

-

Journal of Current Research on Health Sector. (2022). Synthesis, Characterization and Biological effect Study of Some New azo and bis (Azo–Schiff ) Compounds Deri. [Link]

-

ResearchGate. (2025). A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. [Link]

-

Semantic Scholar. (2024). Synthesis, characterization, and investigation of catalytic properties of RuII complexes with Schiff bases based on 2-hydroxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde. [Link]

-

International Journal of Recent Scientific Research. (2018). Synthesis And Characterization Of Schiff Base Aniline With 5-Bromo -2- Hydroxyl Benzaldehyde And Their Metal Complexes. [Link]

-

PMC. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. researchgate.net [researchgate.net]

- 9. recentscientific.com [recentscientific.com]

Application Note: 5-Bromo-2,4-dihydroxybenzaldehyde as a Multimodal Chromophore Precursor

Topic: Application of 5-Bromo-2,4-dihydroxybenzaldehyde in Dye and Pigment Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Synthetic Chemists, and Materials Scientists

Introduction: The "Janus" Scaffold of Color Chemistry

In the development of high-performance colorants and fluorescent probes, 5-Bromo-2,4-dihydroxybenzaldehyde (5-B-2,4-DHB) represents a privileged scaffold. Unlike simple salicylaldehydes, this molecule integrates three distinct reactive vectors that allow for precise tuning of photophysical properties:

-

The Resorcinol Core (2,4-OH): Provides strong electron-donating capability (

effect), essential for "push-pull" systems and fluorescence generation (e.g., in coumarins and xanthenes). -

The Aldehyde Handle (-CHO): Serves as the electrophilic anchor for condensation reactions (Schiff bases, Knoevenagel) without requiring protection steps.

-

The Bromine Substituent (5-Br): A critical functional handle. It induces a bathochromic shift via the heavy-atom effect and, more importantly, serves as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the extension of conjugation after the chromophore is formed.

This guide details three primary workflows for converting 5-B-2,4-DHB into functional dyes: Fluorescent Coumarins , Schiff Base Metal Pigments , and Meso-Substituted Xanthenes .

Chemical Reactivity & Strategic Logic

The synthesis of dyes from 5-B-2,4-DHB relies on exploiting its specific regiochemistry.

-

Acidity & Chelation: The 2-hydroxyl group forms an intramolecular hydrogen bond with the aldehyde oxygen, stabilizing the molecule but also facilitating rapid chelation with metal ions upon Schiff base formation.

-

Fluorescence Tuning: The 4-hydroxyl group is the primary auxochrome. Deprotonation leads to a phenolate species with significantly enhanced charge transfer character, often resulting in pH-sensitive fluorescence (turn-on sensors).

-

Bromine Positioning: Located at the 5-position (ortho to the 4-OH), the bromine atom sterically influences the hydroxyl group and electronically stabilizes the phenolate, lowering the pKa compared to the non-brominated analog.

Visualizing the Synthetic Pathways

Figure 1: Synthetic divergence from the 5-Bromo-2,4-dihydroxybenzaldehyde scaffold.

Application Protocols

Protocol A: Synthesis of 6-Bromo-7-Hydroxycoumarin Derivatives

Target Application: pH-sensitive fluorescent probes and laser dyes.

Rationale: The reaction utilizes the Knoevenagel condensation followed by intramolecular transesterification. The resulting coumarin retains the bromine atom, allowing for subsequent functionalization (e.g., attaching targeting peptides).

Materials:

-

5-Bromo-2,4-dihydroxybenzaldehyde (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Piperidine (Catalytic, 0.1 eq)

-

Ethanol (Absolute)[1]

-

Glacial Acetic Acid (Trace)[2]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Bromo-2,4-dihydroxybenzaldehyde (2.17 g, 10 mmol) in 30 mL of absolute ethanol.

-

Activation: Add diethyl malonate (1.92 g, 12 mmol). Stir for 5 minutes at room temperature.

-

Catalysis: Add piperidine (0.1 mL). A slight color change (yellowing) indicates the formation of the reactive enolate.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot should disappear, and a highly fluorescent blue/green spot should appear.

-

Workup: Cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice-cold water containing 1 mL of concentrated HCl (to neutralize the piperidine and protonate the phenolic hydroxyl).

-

Purification: The product often precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.[3]

-

Yield Expectation: 75–85%.

-

Appearance: Pale yellow needles.

-

Data Validation:

-

Fluorescence: Dissolve a trace amount in pH 10 buffer. Strong blue fluorescence (

nm) confirms the coumarin structure.

Protocol B: Synthesis of Thermally Stable Metal Complex Pigments

Target Application: High-performance pigments for coatings and plastics.

Rationale: Schiff bases derived from 5-B-2,4-DHB act as tetradentate

Materials:

-

5-Bromo-2,4-dihydroxybenzaldehyde (2.0 eq)

-

Ethylenediamine (1.0 eq) (or o-phenylenediamine for extended conjugation)

-

Copper(II) Acetate Monohydrate (1.0 eq)

-

Methanol (Solvent)[4]

Step-by-Step Methodology:

-

Ligand Synthesis:

-

Dissolve 5-B-2,4-DHB (20 mmol) in 50 mL hot methanol.

-

Add Ethylenediamine (10 mmol) dropwise. The solution will turn deep yellow/orange immediately.

-

Reflux for 1 hour. The Schiff base ligand (Salen-type) may precipitate; if so, redissolve by adding more hot methanol or proceed as a slurry.

-

-

Metallation:

-

Dissolve Copper(II) Acetate (10 mmol) in 20 mL hot methanol.

-

Add the metal salt solution to the hot ligand solution.

-

Observation: Immediate color change to dark green or brown (characteristic of Cu-Salen complexes).

-

-

Digestion: Reflux the mixture for 2 hours to ensure complete chelation and crystal growth.

-

Isolation: Cool to room temperature. Filter the heavy precipitate.

-

Washing: Wash rigorously with hot methanol (to remove unreacted ligand) followed by diethyl ether.

-

Drying: Dry in a vacuum oven at 80°C.

Properties Table:

| Property | Value/Observation | Significance |

| Color | Dark Green / Brown | Charge transfer transitions (LMCT). |

| Solubility | Low in organic solvents | Suitable for pigment applications (non-bleeding). |

| Thermal Stability | Bromine substitution enhances lattice energy. | |

| Magnetism | Paramagnetic (Cu) | Validates |

Troubleshooting & Optimization

Issue: Low Solubility of Starting Material

-

Cause: Strong intermolecular hydrogen bonding and the heavy bromine atom reduce solubility in non-polar solvents.

-

Solution: Use polar protic solvents (Ethanol, Methanol) or dipolar aprotic solvents (DMF, DMSO) for reactions requiring higher temperatures.

Issue: Incomplete Condensation (Aldehyde peak remains in NMR)

-

Cause: Water byproduct inhibits the equilibrium.

-

Solution: Add a molecular sieve trap or use a Dean-Stark apparatus if using a solvent like toluene (though ethanol is usually sufficient).

Issue: Fluorescence Quenching in Coumarins

-

Cause: The "Heavy Atom Effect" of Bromine can facilitate Intersystem Crossing (ISC), quenching fluorescence and promoting phosphorescence.

-

Mitigation: This is actually a feature for singlet oxygen generation (photodynamic therapy). If high quantum yield is required, ensure the solvent is deoxygenated, or use the Br-handle to cross-couple a highly fluorescent moiety (e.g., pyrene) which overrides the quenching.

References

-

Synthesis of Schiff Base Complexes: Neelima, D., Kulkarni, P. K., & Bhattacharya, P. K. (1987).[3] Synthesis and characterization of Schiff base metal complexes. Canadian Journal of Chemistry, 65, 348.[3]

-

Coumarin Fluorophores: Pardo, A., et al. (2024). Synthesis and characterization of new coumarin-based COUPY fluorophores. University of Barcelona.

-

Metal Complex Pigments: Vijiyalakshmi, M. (2019). Synthesis and characterization of some transition metal complexes of Schiff base derived from 2, 4 – dihydroxybenzaldehyde. Asian Journal of Chemistry.

-

Spectroscopic Properties: NIST Chemistry WebBook. Benzaldehyde, 5-bromo-2-hydroxy-.[5][6]

-

BenchChem Application Note: Application of 2,5-Dihydroxybenzaldehyde in the Synthesis of Dyes and Polymers. (Analogous chemistry for 2,4-isomer).

Safety Statement: 5-Bromo-2,4-dihydroxybenzaldehyde is an irritant (H315, H319, H335). Handle with gloves and safety goggles in a fume hood. Brominated combustion products may be toxic.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 116096-90-3|5-Bromo-2,4-dihydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 6. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

Application Note: Utilizing 5-Bromo-2,4-dihydroxybenzaldehyde in the Design and Synthesis of Novel Antimicrobial Schiff Base Therapeutics

Introduction & Mechanistic Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), demands the continuous engineering of novel antimicrobial scaffolds. In medicinal inorganic chemistry,[1] has emerged as a highly versatile and potent pharmacophore building block. As a halogenated salicylaldehyde derivative, it possesses three critical structural features that make it an ideal precursor for antimicrobial drug development:

-

Reactive Aldehyde Group (C1): Enables facile condensation with various primary amines to form azomethine (Schiff base) linkages, which are established antimicrobial pharmacophores[2].

-

Bromine Substitution (C5): Halogenation significantly enhances the lipophilicity of the resulting molecule. This is a critical factor for penetrating the thick, lipid-rich bacterial cell envelopes of pathogenic strains[3].

-

Hydroxyl Groups (C2, C4): The ortho-hydroxyl group (C2) acts as a potent bidentate chelating site when paired with the azomethine nitrogen, allowing for the formation of highly stable transition metal complexes[4].

The Role of Metal Chelation (Tweedy's Theory & Overtone's Concept)

While 5-Bromo-2,4-dihydroxybenzaldehyde-derived Schiff bases exhibit baseline antimicrobial activity, their efficacy is exponentially amplified upon complexation with transition metals such as Cu(II), Ni(II), or Zn(II)[3]. According to, complexation drastically reduces the polarity of the metal ion because its positive charge is partially shared with the donor heteroatoms (N, O). This increased lipophilicity facilitates the permeation of the complex through the lipid layers of the bacterial membrane (Overtone's concept). Once inside the intracellular matrix, these metallo-complexes disrupt cellular respiration, induce oxidative stress, and inhibit essential enzymes like DNA gyrase[4].

Experimental Workflows and Protocols

Protocol 1: Synthesis of 5-Bromo-2,4-dihydroxybenzaldehyde Schiff Base Ligand

Objective: To synthesize a bioactive azomethine ligand via acid-catalyzed condensation. Causality Insight: Glacial acetic acid is utilized as a catalyst to protonate the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, significantly lowering the activation energy required for nucleophilic attack by the primary amine, thereby maximizing yield.

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 5-Bromo-2,4-dihydroxybenzaldehyde in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Amine Addition: Slowly add an equimolar amount (10 mmol) of a primary amine (e.g., thiosemicarbazide or taurine) dissolved in 20 mL of warm ethanol[2].

-

Catalysis: Add 2-3 drops of glacial acetic acid to adjust the pH to ~5.5.

-

Reflux: Attach a reflux condenser and heat the mixture at 70–80°C for 3–4 hours under continuous magnetic stirring.

-

Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

-

Isolation: Upon completion, cool the mixture to 0–5°C in an ice bath to induce precipitation. Filter the colored precipitate under vacuum.

-

Purification: Recrystallize the crude product from hot ethanol and dry in a vacuum desiccator over anhydrous CaCl₂.

Self-Validation Checkpoint: Perform FTIR spectroscopy on the dried product. A successful reaction is validated by the complete disappearance of the aldehyde carbonyl (C=O) stretch at ~1700 cm⁻¹ and the emergence of a sharp azomethine (C=N) stretch between 1600–1630 cm⁻¹.

Protocol 2: Synthesis of the Metallo-Schiff Base Complex (Cu(II))

Objective: To synthesize a lipophilic metal complex to enhance antimicrobial penetration. Causality Insight: A mildly basic environment (pH 7.5–8.0) is required to deprotonate the C2-hydroxyl group of the 5-Bromo-2,4-dihydroxybenzaldehyde moiety, enabling covalent coordinate bonding with the metal cation[3].

Step-by-Step Methodology:

-

Ligand Dissolution: Dissolve 2 mmol of the synthesized Schiff base ligand in 30 mL of hot methanol.

-

Metal Addition: Dropwise, add 1 mmol of Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) dissolved in 15 mL of methanol (maintaining a precise 2:1 Ligand:Metal stoichiometric ratio).

-

pH Adjustment: Add methanolic KOH dropwise until the pH reaches ~7.5.

-

Reflux: Reflux the mixture for 2 hours. A distinct color change (e.g., from yellow to dark green/brown) indicates complex formation.

-

Recovery: Cool the solution to room temperature, filter the precipitated complex, wash successively with cold methanol and diethyl ether, and dry under vacuum.

Self-Validation Checkpoint: Measure the molar conductance of the complex in 10⁻³ M DMSO. A value below 15 Ω⁻¹ cm² mol⁻¹ validates that the complex is non-electrolytic, confirming the metal is fully coordinated by the ligand without free counter-ions in the inner coordination sphere.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Objective: To quantify the antimicrobial efficacy using the broth microdilution method against planktonic cultures[2].

Step-by-Step Methodology:

-

Inoculum Preparation: Culture bacterial strains (e.g., MRSA, E. coli) in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) matching a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in fresh MHB.

-

Compound Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the test compounds (dissolved in 1% DMSO) to achieve a concentration range of 0.5 to 256 μg/mL.

-

Inoculation: Add 50 μL of the diluted bacterial suspension to each well.

-

Incubation: Incubate the plates aerobically at 37°C for 24 hours.

-

Detection: Add 10 μL of resazurin dye (0.015%) to each well and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability.

Self-Validation Checkpoint: The assay must include a sterility control (MHB only), a growth control (MHB + bacteria + 1% DMSO), and a positive control (Standard antibiotic like Ciprofloxacin). The MIC is defined as the lowest concentration well that remains blue.

Quantitative Data Presentation

The following table summarizes expected MIC values demonstrating the structure-activity relationship (SAR) progression from the raw building block to the final metallo-complex, modeled after established literature for halogenated salicylaldehyde derivatives[2][3].

| Test Compound | Target Organism | MIC (μg/mL) | Mechanistic Rationale for Activity Level |

| 5-Bromo-2,4-dihydroxybenzaldehyde | E. coli (Gram -) | 128 | Baseline activity; limited outer membrane penetration. |

| 5-Bromo-2,4-dihydroxybenzaldehyde | MRSA (Gram +) | 64 | Moderate activity; thick peptidoglycan layer traps compound. |

| Schiff Base Ligand | E. coli (Gram -) | 32 | Enhanced by azomethine nitrogen interaction with cell wall. |

| Schiff Base Ligand | MRSA (Gram +) | 16 | Azomethine linkage improves target binding affinity. |

| Cu(II)-Schiff Base Complex | E. coli (Gram -) | 8 | High lipophilicity enables outer membrane porin bypass. |

| Cu(II)-Schiff Base Complex | MRSA (Gram +) | 4 | Optimal chelation disrupts cellular respiration effectively. |

| Ciprofloxacin (Control) | Both Strains | 0.5 - 1 | Validated standard baseline for assay integrity. |

Mechanistic Workflow Visualization

Workflow and mechanism of action for 5-Bromo-2,4-dihydroxybenzaldehyde derived antimicrobial agents.

References

-

AA Blocks. 116096-90-3 | MFCD20133738 | 5-Bromo-2,4-dihydroxybenzaldehyde. Retrieved from: [Link]

-

Taylor & Francis (2010). Synthesis, Characterization, and Antibacterial Activity of the Schiff Bases Derived from Thiosemicarbazide, Salicylaldehyde, 5-bromosalicylaldehyde and their Copper(II) and Nickel(II) Complexes. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from:[Link]

-

PubMed / NIH (2014). In vitro activity of taurine-5-bromosalicylaldehyde Schiff base against planktonic and biofilm cultures of methicillin-resistant Staphylococcus aureus. Infection and Drug Resistance. Retrieved from:[Link]

-

Sci-Hub / Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry (2000). Synthesis, Characterization and Antimicrobial Activities of Some Transition Metal Complexes with the Schiff Base of 5-Bromosalicylaldehyde and o-Aminophenol and 2,2′-Bipyridylamine. Retrieved from:[Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. In vitro activity of taurine-5-bromosalicylaldehyde Schiff base against planktonic and biofilm cultures of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Sci-Hub. Synthesis, Characterization and Antimicrobial Activities of Some Transition Metal Complexes with the Schiff Base of 5-Bromosalicylaldehyde and o-Aminophenol and 2,2′-Bipyridylamine / Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 2000 [sci-hub.box]

5-Bromo-2,4-dihydroxybenzaldehyde in the synthesis of potential anticancer compounds

Application Note: 5-Bromo-2,4-dihydroxybenzaldehyde as a Scaffold for Anticancer Drug Discovery

Part 1: Executive Summary & Strategic Rationale

5-Bromo-2,4-dihydroxybenzaldehyde (5-BDBD) is a privileged pharmacophore in medicinal chemistry. Unlike generic benzaldehydes, this scaffold offers a unique "triad of reactivity":

-

The Aldehyde (-CHO): A highly reactive electrophile for Schiff base formation (imines/hydrazones) and Knoevenagel condensations.

-

The Resorcinol Core (2,4-OH): The ortho-hydroxyl group (C2) facilitates intramolecular hydrogen bonding (stabilizing Schiff bases) and metal chelation. The para-hydroxyl (C4) serves as a hydrogen bond donor for receptor binding.

-

The Bromine Substituent (C5): A lipophilic handle that enhances membrane permeability and enables halogen bonding with protein targets (e.g., kinases, topoisomerases).

This guide details the synthesis of two primary classes of anticancer agents derived from 5-BDBD: Hydrazone-Schiff Bases and Coumarin Derivatives , followed by a validated biological evaluation protocol.

Part 2: Synthetic Protocols

Workflow Visualization

Figure 1: Synthetic divergence from the 5-BDBD scaffold yielding two distinct anticancer pharmacophores.

Protocol A: Synthesis of Hydrazone-Schiff Bases

Target Application: DNA intercalation and Kinase Inhibition.

Rationale: The formation of the azomethine bond (-C=N-) creates a spacer that orients the aromatic rings for optimal fitting into the DNA minor groove or ATP-binding pockets of kinases.

Materials:

-

5-Bromo-2,4-dihydroxybenzaldehyde (1.0 mmol)

-

Aromatic Hydrazide (e.g., Isonicotinic acid hydrazide) (1.0 mmol)

-

Solvent: Absolute Ethanol (20 mL)

-

Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask (RBF), dissolve 1.0 mmol of 5-BDBD in 15 mL of absolute ethanol. Stir at room temperature until a clear yellow solution is obtained.

-

Addition: Add 1.0 mmol of the hydrazide derivative dissolved in 5 mL of warm ethanol.

-